molecular formula C13H9ClF3N3O2 B13086631 N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide

Cat. No.: B13086631
M. Wt: 331.68 g/mol
InChI Key: COARODGFUNVPTO-UHFFFAOYSA-N
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Description

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

The synthesis of N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide involves several steps. One common method includes the reaction of a trifluoromethyl pyridine derivative with a chlorinated phenyl compound. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents like ethanol or acetonitrile. .

Scientific Research Applications

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved can vary depending on the application, but generally, the compound’s unique structure allows it to interact effectively with its targets .

Comparison with Similar Compounds

Compared to other similar compounds, N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide stands out due to its trifluoromethyl group, which imparts unique chemical properties. Similar compounds include:

Properties

Molecular Formula

C13H9ClF3N3O2

Molecular Weight

331.68 g/mol

IUPAC Name

N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxymethanimidamide

InChI

InChI=1S/C13H9ClF3N3O2/c14-11-5-8(13(15,16)17)6-18-12(11)22-10-3-1-9(2-4-10)19-7-20-21/h1-7,21H,(H,19,20)

InChI Key

COARODGFUNVPTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CNO)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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